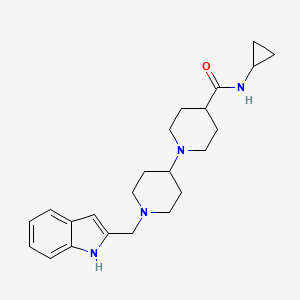![molecular formula C23H31NO2 B4892347 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine](/img/structure/B4892347.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 2C-E, and it is a synthetic psychoactive substance that has been used for research purposes. The compound has been found to have a wide range of effects on the central nervous system, and it is of great interest to researchers in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine is not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. The compound may also interact with other neurotransmitter systems in the brain, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. The compound has also been found to alter the activity of certain brain regions, including the prefrontal cortex and the hippocampus, which are involved in mood regulation and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action and has been extensively studied in animal models. This makes it a useful tool for studying the role of serotonin receptors in the brain and their involvement in mood regulation and cognition. However, one limitation is that the compound has not been extensively studied in humans, and its effects on human physiology and behavior are not well understood.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine. One direction is to study the potential therapeutic applications of the compound. It has been found to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a treatment for mood disorders. Another direction is to study the long-term effects of the compound on brain function and behavior. It is important to understand the potential risks associated with the use of psychoactive substances, and further research is needed to determine the safety of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine is a complex process that involves several steps. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenethylamine. The final step involves the conversion of 2,5-dimethoxyphenethylamine to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have a wide range of effects, including hallucinogenic, stimulant, and entactogenic effects. The compound has been used to study the role of serotonin receptors in the brain and their involvement in mood regulation and cognition. It has also been used to study the effects of psychoactive substances on the brain and their potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-24(16-15-18-9-14-22(25-2)23(17-18)26-3)21-12-10-20(11-13-21)19-7-5-4-6-8-19/h4-9,14,17,20-21H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRMSVKZPVYWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B4892265.png)
![5-[(3-carboxypropanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4892266.png)

![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B4892284.png)

![4-[(4-{2-[5-(2-furyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine hydrobromide](/img/structure/B4892317.png)
![ethyl 2-chloro-5-[5-(2-nitro-2-phenylvinyl)-2-furyl]benzoate](/img/structure/B4892322.png)
![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)

![1,3-dimethyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892353.png)